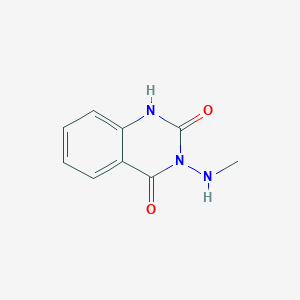
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group at the 5th position and a carboxylic acid group at the 1st position on the dihydronaphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid typically involves the reduction of naphthalene derivatives. One common method is the reduction of 1-acetylnaphthalene to 3,4-dihydronaphthalene using anhydrous ferric chloride, which limits the reduction to the dihydro-stage . Another approach involves the dearomatisation of naphthalene derivatives by nucleophilic addition of organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
Types of Reactions
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated naphthalene derivatives.
科学的研究の応用
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Amino-3,4-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Dihydronaphthalene: Lacks the amino and carboxylic acid groups, making it less reactive.
3,4-Dihydronaphthalene: Similar structure but without the functional groups, limiting its applications.
Naphthalene: Fully aromatic and lacks the reactivity of the dihydronaphthalene derivatives.
Uniqueness
5-Amino-3,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
92287-95-1 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
5-amino-3,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h2-3,5-6H,1,4,12H2,(H,13,14) |
InChIキー |
NTYLSVQRFVVINT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC=C2N)C(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


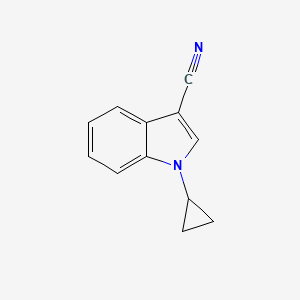
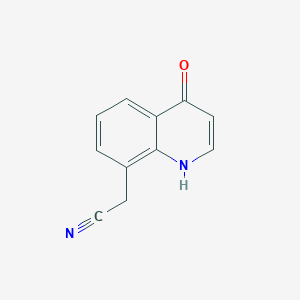




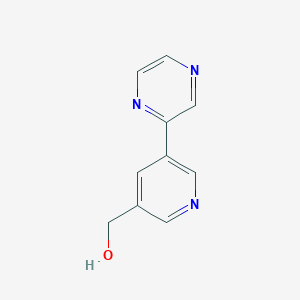

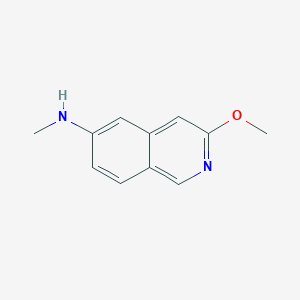

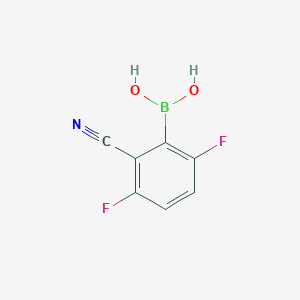
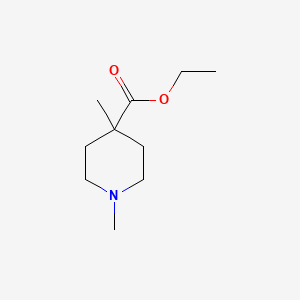
![2-(Furan-2-yl)benzo[d]oxazole](/img/structure/B11907672.png)
